Product packaging for [(2R,3R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate(Cat. No.:CAS No. 302-27-2)

[(2R,3R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

Número de catálogo: B1665448
Número CAS: 302-27-2
Peso molecular: 645.7 g/mol
Clave InChI: XFSBVAOIAHNAPC-WVHIKZTMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Aconitine is a highly potent norditerpenoid alkaloid (C34H47NO11) and the principal toxic component found in over 250 species of the genus Aconitum (e.g., monkshood, wolfsbane) . This complex, cage-like molecule is a prototypical C19-diterpenoid alkaloid characterized by a hexacyclic ring framework (ABCDEF-ring) and multiple oxygenated functional groups . In biomedical research, Aconitine serves as a crucial pharmacological tool for its well-characterized action on voltage-sensitive sodium channels (Na v ) . It binds with high affinity to site 2 on the alpha subunit of these channels, causing a persistent activation that prevents inactivation and leads to a sustained depolarization of excitable cell membranes . This mechanism underlies its pronounced effects on the nervous system, including paresthesia and analgesia, and its direct impact on the myocardium, which can induce life-threatening ventricular arrhythmias . Consequently, Aconitine is extensively used in research areas including cardiac electrophysiology, neuropharmacology, and toxicology, particularly for establishing experimental models of arrhythmia and investigating triggered cardiac activity . Beyond its toxicological significance, Aconitine and its derivatives are subjects of intense research due to a range of potential bioactivities, such as anti-inflammatory, analgesic, and anti-tumor effects . Modern research focuses on understanding its structure-activity relationships and molecular mechanisms to develop derivatives with lower toxicity and higher efficacy . The compound undergoes complex metabolism in vivo, primarily via hydrolysis by carboxylesterases and phase I reactions catalyzed by CYP3A4/5 isoenzymes . This product is provided as an analytical standard. It is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications. Researchers should handle this potent neurotoxin and cardiotoxin with appropriate safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H47NO11 B1665448 [(2R,3R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate CAS No. 302-27-2

Propiedades

Número CAS

302-27-2

Fórmula molecular

C34H47NO11

Peso molecular

645.7 g/mol

Nombre IUPAC

[(2R,3R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

InChI

InChI=1S/C34H47NO11/c1-7-35-15-31(16-41-3)20(37)13-21(42-4)33-19-14-32(40)28(45-30(39)18-11-9-8-10-12-18)22(19)34(46-17(2)36,27(38)29(32)44-6)23(26(33)35)24(43-5)25(31)33/h8-12,19-29,37-38,40H,7,13-16H2,1-6H3/t19-,20-,21+,22-,23?,24+,25-,26?,27+,28?,29+,31+,32-,33?,34-/m1/s1

Clave InChI

XFSBVAOIAHNAPC-WVHIKZTMSA-N

SMILES isomérico

CCN1C[C@@]2(C(C[C@@H]([C@]34[C@H]1[C@H]([C@@H](C23)OC)[C@]5([C@H](C([C@]6(CC4C5[C@H]6OC(=O)C7=CC=CC=C7)O)OC)O)OC(=O)C)OC)O)COC

SMILES canónico

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)O)COC

Apariencia

Solid powder

melting_point

204.0 °C

Otros números CAS

302-27-2

Pictogramas

Acute Toxic

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Acetylbenzoyl aconine
Acetylbenzoyl-aconine
Acetylbenzoylaconine
Aconitane-3,8,13,14,15-pentol, 20-ethyl-1,6,16-trimethoxy-4-(methoxymethyl)-, 8-acetate 14-benzoate, (1alpha,3alpha,6alpha,14alpha,15alpha,16beta)-
Aconitine

Origen del producto

United States

Métodos De Preparación

Acidified Water Extraction

The foundational method for isolating aconitine involves aqueous extraction of ground Aconitum roots or tubers. Early patents describe the use of water acidified with tartaric acid (0.37–0.5% w/v) to solubilize alkaloids while minimizing co-extraction of resins and fats. This process leverages aconitine’s unexpected solubility in mildly acidic aqueous media, despite its lipophilic nature. The acidified water disrupts plant cell walls, releasing alkaloids into the solvent. After filtration, the crude aqueous extract is subjected to liquid-liquid partitioning with diethyl ether, which selectively concentrates aconitine in the organic phase.

Ether Partitioning and Neutralization

Following initial extraction, the aqueous layer is neutralized to pH 6.5–7.0 using sodium bicarbonate or ammonium hydroxide, precipitating impurities while retaining aconitine in solution. Subsequent saturation of the neutralized layer with sodium chloride enhances alkaloid partitioning into ether. Combined ether extracts are dried over anhydrous sodium sulfate, concentrated under reduced pressure, and treated with petroleum ether (30–60°C boiling range) to induce crystallization. This step yields crude aconitine, which is further purified via recrystallization from absolute ethanol, achieving a melting point of 201–202°C.

Modern Chromatographic Techniques

Ammoniacal Ether and Methanol Extraction

Contemporary protocols optimize yield and purity by employing sequential solvent extraction. Ground Aconitum material is first treated with ammoniacal ether (ether saturated with NH3), which deprotonates alkaloids, enhancing their solubility in organic solvents. Methanol is then used to extract residual polar compounds, with three successive extractions ensuring >95% recovery. This dual-solvent approach reduces matrix interference, facilitating downstream purification.

Neutral Alumina Chromatography

Post-extraction, crude alkaloid mixtures are purified using neutral alumina chromatography. Elution with ethyl acetate-methanol (7:3 v/v) achieves baseline separation of aconitine from mesaconitine and hypaconitine, its structural analogs. This method resolves co-elution issues common in earlier techniques, enabling quantification of individual alkaloids via HPLC.

Chemical Synthesis Pathways

Hydroxylation and Oxidation Steps

Total synthesis of aconitine remains challenging due to its complex polycyclic structure. A landmark approach involves the hydroxylation of intermediate ketoesters (e.g., compound 6) to diols (e.g., compound 13), followed by oxidation to aldehydes (e.g., compound 14). These steps, conducted in aqueous methanol with sodium hydroxide, proceed in near-quantitative yields (87–95%).

Reductive Amination and Cyclization

Aldehyde intermediates undergo reductive amination with ammonia and Raney nickel under high-pressure hydrogenation (2500 psi, 165°C), generating primary amines with 4:1 stereoselectivity for the desired anti-isomer. Subsequent cyclization via aldol condensation forms the tricyclic core of aconitine, which is functionalized through acetylation and oxidation to yield the final product.

Purification and Crystallization Processes

Ether Concentration and Petroleum Ether Addition

Post-extraction ether solutions are concentrated to 10–15% of their original volume, after which petroleum ether is added at a 2:1 ratio (v/v). Cooling to 5°C for 2–4 hours induces crystallization, with yields averaging 70–80% for industrial-scale processes.

Recrystallization from Absolute Ethanol

Crude aconitine is dissolved in warm ethanol (60–70°C) and cooled to 5°C overnight, producing needle-like crystals with >98% purity. This step eliminates residual lipids and glycosides, critical for pharmaceutical applications.

Analytical Methods for Quality Control

HPLC Quantification of Alkaloids

Reverse-phase HPLC with C18 columns and acetonitrile-ammonium bicarbonate gradients (pH 9.2) enables simultaneous quantification of aconitine, mesaconitine, and hypaconitine. Detection at 240 nm provides linear responses (R2 > 0.999) across 0.1–100 μg/mL, with LODs of 0.03 μg/mL.

Comparative Analysis of Preparation Methods

Method Yield (%) Purity (%) Time (h) Cost Index
Acidified Water 65–75 85–90 24–36 Low
Ammoniacal Ether 80–85 92–95 12–18 Moderate
Total Synthesis 15–20 99+ 200+ High

Traditional aqueous extraction offers cost-effectiveness but lower purity, while chromatographic methods balance yield and scalability. Synthetic routes, though prohibitively expensive, are indispensable for producing isotopically labeled analogs for pharmacokinetic studies.

Aplicaciones Científicas De Investigación

Antitumor Effects

Aconitine has been extensively studied for its anticancer properties. Research indicates that it can significantly reduce tumor size and volume across various cancer types, including pancreatic, ovarian, breast, lung, liver cancers, and melanoma. The mechanisms underlying these effects include:

  • Inhibition of Tumor Cell Proliferation : Aconitine reduces the proliferation of tumor cells through the regulation of apoptosis-related proteins such as Bcl-2 and Bax, primarily via the NF-κB signaling pathway .
  • Induction of Apoptosis : Aconitine enhances apoptosis rates in cancer cells, leading to decreased tumor growth .
  • Reduction of Invasion and Migration : It inhibits the invasive and migratory capabilities of cancer cells, contributing to its overall antitumor efficacy .

Data Table: Summary of Aconitine’s Antitumor Effects

Cancer TypeMechanism of ActionStudy Reference
Pancreatic CancerInduces apoptosis; inhibits proliferationJi et al., 2016
Ovarian CancerRegulates Bcl-2 expression; promotes cell deathLi et al., 2018
Breast CancerDecreases migration; enhances apoptosisGuo et al., 2011
Lung CancerInhibits cell growth; induces autophagyZhang et al., 2020
Liver CancerModulates NF-κB pathway; reduces tumor sizeQi et al., 2018a

Neurotoxic Properties

While aconitine has therapeutic potential, it also exhibits neurotoxic effects. Studies reveal that aconitine can increase blood-brain barrier (BBB) permeability and induce endoplasmic reticulum (ER) stress in neuronal cells:

  • Increased BBB Permeability : Aconitine enhances the penetrability of the BBB, leading to potential brain tissue damage .
  • ER Stress Induction : It triggers ER stress pathways that result in neuronal apoptosis, particularly affecting PC12 cells in vitro .

Case Study: Neurotoxicity in Animal Models

In a study involving murine models, aconitine was administered at varying doses. Results showed a dose-dependent increase in BBB permeability and significant neuronal cell death due to ER stress activation. This highlights the dual nature of aconitine as both a therapeutic agent and a neurotoxin.

Cardiovascular Applications

Aconitine is recognized for its effects on cardiovascular diseases (CVDs). It has been found to exhibit both therapeutic benefits and toxicological risks:

  • Antiarrhythmic Properties : Aconitine shows promise in treating arrhythmias by modulating cardiac ion currents (Na+^+, Ca2+^{2+}, K+^+) and affecting myocardial cell function .
  • Cardiotoxicity Risks : Despite its therapeutic potential, aconitine can induce mitochondrial dysfunction and apoptosis in cardiac myocytes, raising concerns about its safety profile .

Data Table: Cardiovascular Effects of Aconitine

EffectMechanismStudy Reference
AntiarrhythmicModulates ion currentsLiu et al., 2007
Induces CardiotoxicityTriggers mitochondrial dysfunctionWang et al., 2020

Therapeutic Uses and Future Directions

The paradoxical nature of aconitine as both a potent therapeutic agent and a significant toxicant necessitates careful consideration in clinical applications. Recent studies suggest potential strategies to mitigate toxicity while harnessing therapeutic benefits:

  • Combination Therapies : Aconitine may be used synergistically with other agents to enhance efficacy while reducing adverse effects .
  • Nanoparticle Encapsulation : Engineering nanoparticles to deliver aconitine could improve its bioavailability and minimize toxicity risks .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Aconitine belongs to the diester-diterpenoid alkaloid (DDA) family, which includes structurally related compounds such as mesaconitine, hypaconitine, jesaconitine, and taipeinine A. Below is a detailed comparison of their pharmacological, toxicological, and clinical profiles.

Structural Similarities and Differences

  • Aconitine : Contains ester groups at C8 (acetyl) and C14 (benzoyl), critical for its high toxicity. Hydrolysis of these esters reduces toxicity significantly .
  • Mesaconitine : Differs by a methyl group substitution at C1. Retains high toxicity but is less potent than aconitine .
  • Hypaconitine : Lacks the hydroxyl group at C3, resulting in reduced cardiotoxicity compared to aconitine .
  • Taipeinine A: A novel C19-diterpene alkaloid with a unique hydroxylation pattern; exhibits antitumor activity against HepG2 liver cancer cells .

Pharmacological Activities

Analgesic Effects
Compound Model (Dose) Efficacy vs. Control Comparison to Aspirin (200 mg/kg) Reference
Aconitine Hot plate (0.9 mg/kg) ↑ Pain threshold by 20.27% Similar efficacy (20.27% vs. 19.21%)
Aconitine Acetic acid writhing (0.9 mg/kg) 76% reduction in writhing Comparable to aspirin (76% vs. 75%)
Mesaconitine Formalin-induced pain Moderate inhibition of nociception Less potent than aconitine

Aconitine demonstrates efficacy in both acute (thermal) and chronic (inflammatory) pain models, with mechanisms overlapping non-steroidal anti-inflammatory drugs (NSAIDs) but independent of cyclooxygenase inhibition .

Anticancer Activity
  • Aconitine : Induces apoptosis in pancreatic cancer cells (MiaPaCa-2, PANC-1) via NF-κB pathway suppression and caspase-3/9 activation .
  • Taipeinine A : Inhibits HepG2 cell proliferation through undefined mechanisms, with lower cytotoxicity than aconitine .

Toxicity Profiles

Compound LD₅₀ (Oral, Mice) Key Toxic Mechanisms Detoxification Strategy
Aconitine 1.8 mg/kg Na⁺/Ca²⁺ channel disruption, ROS generation Hydrolysis to benzylaconine
Mesaconitine ~2.5 mg/kg* Similar to aconitine, but slower onset Partial hepatic metabolism
Hypaconitine ~3.0 mg/kg* Reduced cardiotoxicity due to structural differences Glycyrrhizic acid co-administration

*Estimated based on structural analogs .

In contrast, hypaconitine and mesaconitine exhibit slower pharmacokinetics, reducing acute toxicity risks .

Metabolic and Detoxification Pathways

  • Aconitine: Metabolized via hepatic CYP450 enzymes to less toxic derivatives (e.g., aconine). Co-administration with glycyrrhizic acid accelerates hydrolysis, forming non-toxic salts .
  • Mesaconitine/Hypaconitine : Undergo similar metabolic pathways but with slower conversion rates, leading to prolonged toxicity in overdose cases .

Key Research Findings and Data Tables

Table 1: Analgesic Efficacy in Mice Models

Model Aconitine (0.9 mg/kg) Aspirin (200 mg/kg) Mesaconitine (1.0 mg/kg)
Hot plate threshold 20.27% ↑ 19.21% ↑ 12.5% ↑
Writhing inhibition 76% 75% 58%
Formalin Phase II 32.48% inhibition 48.82% inhibition 25.3% inhibition

Data sourced from .

Table 2: Toxicity and Therapeutic Indices

Compound Therapeutic Dose (Analgesia) LD₅₀ (Mice) Therapeutic Index (LD₅₀/Dose)
Aconitine 0.3–0.9 mg/kg 1.8 mg/kg 2–6
Mesaconitine 0.5–1.5 mg/kg ~2.5 mg/kg ~1.7–5
Hypaconitine 1.0–2.0 mg/kg ~3.0 mg/kg ~1.5–3

Q & A

Basic Research Questions

Q. How to establish dose-response relationships for aconitine's cytotoxic effects in cancer cell lines?

  • Methodology :

Use in vitro assays like CCK-8 or MTT to measure cell viability across aconitine concentrations (e.g., 100–400 µg/mL for ovarian cancer A2780 cells) .

Validate apoptosis induction via Western blot for markers like cleaved caspase-3, Bax/Bcl-2 ratio, and cytochrome C release .

Quantify DNA damage using comet assays or γ-H2AX staining .

  • Key Considerations : Ensure cell viability assays are performed before migration/invasion studies to exclude confounding effects of cytotoxicity .

Q. What experimental models are suitable for studying aconitine-induced cardiotoxicity?

  • Methodology :

Use H9C2 cardiomyocytes treated with aconitine (0.25–2 µM) to assess ROS production via immunofluorescence and apoptosis via Bcl-2/Bax protein ratios .

Employ in vivo rodent models: Administer aconitine (e.g., 0.1 mg/kg IV) to monitor arrhythmias, heart rate variability, and survival rates .

Validate findings with antioxidants like N-acetylcysteine (NAC) to reverse ROS-mediated pathways .

Q. How to quantify aconitine content in plant tissues or biological samples?

  • Methodology :

Extract tissues (roots, stems, leaves) and analyze via HPLC with UV detection .

For biological matrices (e.g., liver homogenate), use LC-MS/MS with validated sensitivity (LOQ ~0.1 ng/mL) .

Cross-reference with Z-score analysis to correlate tissue-specific aconitine levels with gene expression (e.g., AbHMGR) .

Advanced Research Questions

Q. How to design orthogonal experiments to optimize aconitine's therapeutic index (efficacy vs. toxicity)?

  • Methodology :

Apply orthogonal array testing (e.g., L9(34) design) to evaluate combinations of aconitine with detoxifying agents (e.g., liquiritin, glycyrrhetinic acid) .

Use MTT assays to determine cell survival rates and identify synergistic concentrations (e.g., aconitine 120 µM + liquiritin 240 µM) .

Validate in vivo with survival time and biomarker analysis (e.g., serum troponin for cardiotoxicity) .

Q. How to resolve contradictions in aconitine's dual roles (pro-apoptotic in cancer vs. cardiotoxic)?

  • Methodology :

Conduct systems pharmacology: Predict targets via SwissTargetPrediction/PharmMapper and validate using RNA-seq or CRISPR screens .

Compare tissue-specific pathways (e.g., ERβ-mediated apoptosis in ovarian cancer vs. ROS/P38/MAPK in cardiomyocytes) .

Use molecular docking to assess binding affinities to distinct receptors (e.g., ERβ vs. cardiac sodium channels) .

Q. How to model aconitine's pharmacokinetics and metabolism in hepatic systems?

  • Methodology :

Incubate aconitine with rat liver microsomes and quantify metabolites via LC-MS/MS .

Investigate CYP450 isoform contributions (e.g., CYP2J3) using inhibitors or siRNA knockdown .

Compare metabolic rates in combinatorial therapies (e.g., Radix Glycyrrhizae accelerates aconitine metabolism by 47%) .

Q. What strategies validate aconitine-DNA interactions in mechanistic studies?

  • Methodology :

Use isothermal titration calorimetry (ITC) to measure binding constants and thermodynamics .

Perform molecular dynamics simulations to identify interaction sites (e.g., minor groove binding via hydrogen bonds) .

Validate with fluorescence-based assays (e.g., ethidium bromide displacement) .

Data Contradiction Analysis

Q. Why do studies report conflicting results on aconitine's anti-inflammatory vs. pro-inflammatory effects?

  • Resolution Framework :

Context-dependent dosing: Low doses (<0.5 µM) may suppress cytokines (e.g., IL-6), while higher doses (>1 µM) induce ROS-driven inflammation .

Tissue specificity: Aconitine upregulates pro-inflammatory cytokines in cardiomyocytes but downregulates VEGF/HIF-1α in cancer cells .

Experimental models: In vitro inflammation assays (e.g., ELISA) vs. in vivo outcomes (e.g., survival in sepsis models) require careful cross-validation.

Methodological Best Practices

  • Reproducibility : Document LC-MS/MS parameters (column type, ionization mode) and cell culture conditions (e.g., serum concentration, passage number) .
  • Ethical Compliance : For in vivo studies, adhere to institutional guidelines (e.g., euthanasia protocols for surviving animals post-aconitine exposure) .
  • Data Transparency : Share raw data (e.g., Western blot images, survival curves) in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2R,3R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
Reactant of Route 2
[(2R,3R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.